molecular formula C19H17NO B1611375 3-Methoxy-N,N-diphenylaniline CAS No. 20588-62-9

3-Methoxy-N,N-diphenylaniline

Cat. No. B1611375
CAS RN: 20588-62-9
M. Wt: 275.3 g/mol
InChI Key: MVIPGWFTBPVNBJ-UHFFFAOYSA-N
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Description

3-Methoxy-N,N-diphenylaniline is a chemical compound with the CAS Number 20588-62-9 . It has a molecular weight of 275.34400 and a molecular formula of C19H17NO . The compound is a solid in form .


Synthesis Analysis

The synthesis of 3-Methoxy-N,N-diphenylaniline involves several steps. The synthetic route includes the use of 3-Chloroanisole, Diphenylamine, and Iodobenzene . The synthesis process has been reported in various literature .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-N,N-diphenylaniline is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .


Chemical Reactions Analysis

The chemical reactions involving 3-Methoxy-N,N-diphenylaniline are complex and involve various mechanisms. The reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates have been discussed in the literature .


Physical And Chemical Properties Analysis

3-Methoxy-N,N-diphenylaniline has a density of 1.126g/cm3, a boiling point of 130-135ºC0.6 mm Hg (lit.), and a flash point of >230 °F . The compound is a solid in form .

Scientific Research Applications

Fluorescent Labeling of Proteins

3-Methoxy-N,N-diphenylaniline and its derivatives have been used in the fluorescent labeling of proteins. For example, 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) reacts with primary amino groups to form fluorescent products, providing a method for intense immunofluorescent staining in antibodies (Weigele, de Bernardo, & Leimgruber, 1973).

Optoelectronic Device Applications

Polymers containing methoxy-substituted triphenylamine, such as poly [N,N-diphenyl-4-methoxyphenylamine-40,400-diyl] (PMeOTPA), exhibit high blue light fluorescence and good thermal stability. These polymers are used in various optoelectronic devices due to their electrochromic characteristics and p-type characteristics in field-effect transistors (Hongzheng Chen, Wang, & Chiu, 2008).

Gas Permeability and Metal-Induced Gelation

Diphenylacetylene derivatives, such as those with methoxy groups, have applications in the creation of high-molecular-weight polymers with properties like gas permeability and metal-induced gelation. These materials form non-covalent intermolecular bonds through metal–ligand interactions, useful in selective membranes and gels (Sakaguchi, Tsuzuki, Masuda, & Hashimoto, 2014).

Improved Hole Mobility in Semiconductors

Triphenylamine derivatives with methoxy and methyl groups have been synthesized to investigate their impact on hole mobility in amorphous organic semiconductors. The presence of these substituents led to increased hole mobility, revealing their potential in enhancing the performance of organic electronic devices (Mimaitė et al., 2015).

Synthesis of Fluorinated Heterocyclic Amino Acids

Derivatives of 3-Methoxy-N,N-diphenylaniline have been used in the synthesis of novel cyclic fluorinated beta-amino acids, which hold potential as building blocks in medicinal chemistry. These compounds are valuable in the development of new pharmaceuticals and research chemicals (Van Hende et al., 2009).

Solid State Dye Sensitizer Solar Cells

Carbazole-based hole transporting materials (HTMs) derived from methoxy-substituted diphenylamine have been synthesized for use in solid state dye sensitizer solar cells (DSSCs). The presence of methoxy groups influences the thermal, electronic, and electrochemical properties of these HTMs, enhancing the photovoltaic performance of the cells (Degbia et al., 2014).

Safety And Hazards

The compound has been classified as having Acute Tox. 4 Oral - Skin Sens. 1 hazard classifications . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

3-methoxy-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-21-19-14-8-13-18(15-19)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIPGWFTBPVNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563576
Record name 3-Methoxy-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-N,N-diphenylaniline

CAS RN

20588-62-9
Record name 3-Methoxy-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxytriphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-methoxytriphenylamine was prepared by a phase transfer variant of the Ullmann coupling procedure (S. Gauthier and J. M. J. Fréchet, Synthesis, 1987, 1331) in which 37.34 g m-Anisidine, 142.47 g iodobenzene, 74.93 g copper powder, 2.20 g 18-crown-6 and 320.8 g anhydrous potassium carbonate in 500 ml phenyl ether were placed into a 1 liter three necked round bottom flask equipped with overhead stirrer, reflux condenser, nitrogen inlet, thermowell, and heating mantle and heated at reflux overnight. The solids were removed by filtration and the solvents by vacuum distillation. The resulting brown oil is used in step 2 below.
Quantity
37.34 g
Type
reactant
Reaction Step One
Quantity
142.47 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
320.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
74.93 g
Type
catalyst
Reaction Step One
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
PS Hariharan, D Moon, SP Anthony - CrystEngComm, 2017 - pubs.rsc.org
Highly stable supercooled fluorescent liquids and crystallization-induced reversible fluorescence switching have been achieved via varying the alkyl chain length of the alkoxy group in …
Number of citations: 19 pubs.rsc.org
PS Hariharan, VK Prasad, S Nandi… - Crystal Growth & …, 2017 - ACS Publications
Triphenylamine (TPA), a propeller-shaped optoelectronic molecule, has been used to generate stimuli-responsive smart fluorescent organic materials and correlate the effect of subtle …
Number of citations: 73 pubs.acs.org
PS Hariharan, P Gayathri, A Kundu, S Karthikeyan… - …, 2018 - pubs.rsc.org
Triphenylamine (TPA) and N-methylbarbituric acid/indanedione-based donor–acceptor derivatives were synthesized and demonstrated molecular conformation and packing dependent …
Number of citations: 28 pubs.rsc.org
AG Jadhav, S Kothavale, N Sekar - Dyes and Pigments, 2017 - Elsevier
Four novel structural hybrid analogues of Rhodamine B and Rhodamine 101 are synthesized by condensing N-substituted amino phenols with keto-acids of N-substituted phenols in …
Number of citations: 24 www.sciencedirect.com
PS Hariharan, D Moon, SP Anthony - Journal of Materials Chemistry C, 2015 - pubs.rsc.org
2-(4-(Diphenylamino)-2-methoxybenzylidene) malononitrile (DPAMBM), an organic aggregation enhanced emission material, showed an external stimulus mediated reversible phase …
Number of citations: 82 pubs.rsc.org
S Kothavale, N Sekar - Dyes and Pigments, 2017 - Elsevier
A novel strategy for the synthesis of triphenylamine based and methoxy supported deep red emitting push-pull chromophores is developed. The methoxy groups though not in …
Number of citations: 43 www.sciencedirect.com
A Bhagwat, S Kothavale, S Shinde… - AATCC Journal of …, 2018 - journals.sagepub.com
Four novel methoxy- and hydroxy-triphenylamine-based azo dyes were synthesized and applied on polyester and nylon fabrics. Photophysical properties of the dyes were studied in …
Number of citations: 2 journals.sagepub.com
A Kundu, S Karthikeyan, D Moon… - Journal of Molecular …, 2018 - Elsevier
Triphenylamine (TPA) based Schiff base molecules (1–4) were synthesized and role of molecular structure and conformation on excited state intramolecular proton transfer (ESIPT) …
Number of citations: 16 www.sciencedirect.com
S Kothavale, AG Jadhav, N Sekar - Dyes and Pigments, 2017 - Elsevier
We designed and synthesized triphenylamine based and coumarin fused rhodamine hybrid dyes and characterized using 1 H, 13 C NMR and HR-LCMS analysis. Both the newly …
Number of citations: 43 www.sciencedirect.com
PS Hariharan, G Parthasarathy, A Kundu… - Crystal Growth & …, 2018 - ACS Publications
Stimuli-responsive fluorescence modulation of organic fluorophores is closely related to their structural organization, noncovalent interactions, ability to adopt different conformation, and …
Number of citations: 39 pubs.acs.org

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